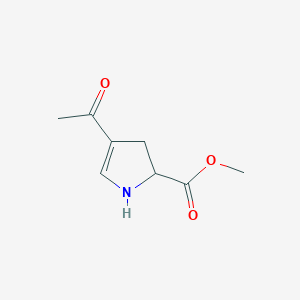![molecular formula C12H12O4 B12893252 1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one CAS No. 63838-69-7](/img/structure/B12893252.png)
1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone is an organic compound belonging to the benzofuran family. This compound is characterized by the presence of a benzofuran ring substituted with a methoxymethoxy group and an ethanone group. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate . This reaction forms the benzofuran ring structure, which is then further modified to introduce the methoxymethoxy group and the ethanone group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The ethanone group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone can be compared with other benzofuran derivatives such as:
- 1-(4-methoxy-1-benzofuran-5-yl)ethanone
- 1-(6-methoxy-1-benzofuran-2-yl)ethanone These compounds share a similar core structure but differ in the position and type of substituents. The presence of the methoxymethoxy group in 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone makes it unique, potentially enhancing its solubility and biological activity compared to its analogs.
Properties
CAS No. |
63838-69-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-[6-(methoxymethoxy)-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C12H12O4/c1-8(13)10-5-9-3-4-15-11(9)6-12(10)16-7-14-2/h3-6H,7H2,1-2H3 |
InChI Key |
QQXREJFMVOJEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

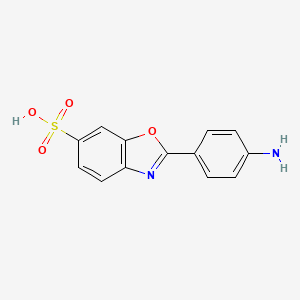



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
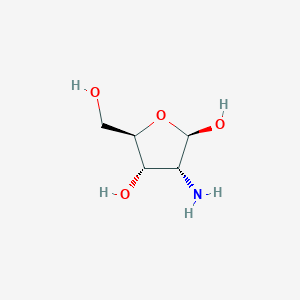
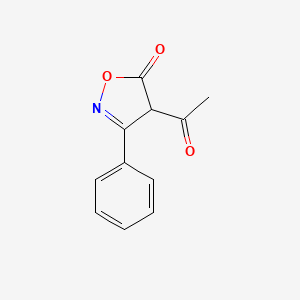
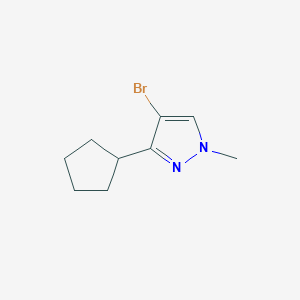
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
